molecular formula C8H7IN4S B1394204 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine CAS No. 1111638-74-4

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Cat. No.: B1394204
CAS No.: 1111638-74-4
M. Wt: 318.14 g/mol
InChI Key: XBRURAHDFBJPMJ-UHFFFAOYSA-N
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Description

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3-iodo-1H-pyrazole, which can be synthesized via cyclization reactions.

    Formation of the pyrimidine ring: The pyrazole derivative can then be reacted with appropriate reagents to form the pyrimidine ring, incorporating the methylthio group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the iodine substituent or other functional groups.

    Substitution: The iodine atom is a good leaving group, making the compound suitable for various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the iodine atom.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The presence of iodine and sulfur could influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
  • 4-(3-Chloro-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Uniqueness

The iodine substituent in 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine might confer unique reactivity and biological activity compared to its bromo or chloro analogs. The methylthio group also adds to its distinct chemical properties.

Properties

IUPAC Name

4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRURAHDFBJPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(NN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676978
Record name 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-74-4
Record name 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of NaNO2 (20.0 g, 0.29 mol) in water (150 mL) was poured into a solution of 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine 6 (50.0 g, 0.24 mol) in a mixture of glacial acetic acid (400 mL) and water (100 mL) at −3° C. The temperature increased to −1° C. Concentrated H2SO4 (10 mL) was added to the obtained solution, and a solution of potassium iodide (120.0 g, 1.2 mol.) and 12 (123.0 g, 10.48 mol) in water (200 mL) was added dropwise. The obtained solution was heated to 50° C. for 2 h, and the mixture was neutralized with aqueous ammonia. Excess iodine was treated with Na2S2O3. The precipitate was filtered, and the filtrate was extracted with ethyl acetate. The organic layer was evaporated, and the residue was purified by chromatography (THF: EtOAc=4:1) to give 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (A) (42.2 g, 54.6%) as a yellow solid. 1H NMR (400 MHz, DMSO): δ 8.55 (d, 1H), 8.35 (s, 1H), 7.55 (d, 1H), 2.55 (s, 3H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
123 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 3
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 4
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 5
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 6
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

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